BenchChemオンラインストアへようこそ!

4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile

Chiral purity Enantiomeric excess Procurement quality specification

4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile (CAS 1212814-65-7) is a chiral, enantiopure primary amine featuring a 2,6-difluorobenzonitrile core with an (S)-configured 1-aminobutyl substituent at the 4-position. With molecular formula C₁₁H₁₂F₂N₂ and molecular weight 210.22 g/mol, this compound belongs to the class of fluorinated aromatic nitriles.

Molecular Formula C11H12F2N2
Molecular Weight 210.22 g/mol
Cat. No. B13042387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile
Molecular FormulaC11H12F2N2
Molecular Weight210.22 g/mol
Structural Identifiers
SMILESCCCC(C1=CC(=C(C(=C1)F)C#N)F)N
InChIInChI=1S/C11H12F2N2/c1-2-3-11(15)7-4-9(12)8(6-14)10(13)5-7/h4-5,11H,2-3,15H2,1H3/t11-/m0/s1
InChIKeyQYGLBXWVSJOMSF-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile: Chiral Fluorinated Benzonitrile Building Block for Stereospecific Drug Synthesis – CAS 1212814-65-7


4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile (CAS 1212814-65-7) is a chiral, enantiopure primary amine featuring a 2,6-difluorobenzonitrile core with an (S)-configured 1-aminobutyl substituent at the 4-position . With molecular formula C₁₁H₁₂F₂N₂ and molecular weight 210.22 g/mol, this compound belongs to the class of fluorinated aromatic nitriles . The 2,6-difluorobenzonitrile scaffold is recognized as a privileged pharmacophoric element in kinase inhibitors, GPCR modulators, and PET tracer precursors, while the free chiral amine serves as a versatile synthetic handle for amide coupling, sulfonamide formation, and reductive amination . The (S)-stereochemistry is explicitly defined at the benzylic carbon, making this compound a single-enantiomer intermediate for stereospecific drug substance synthesis .

Why 4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile Cannot Be Replaced by Racemic Mixtures, the (R)-Enantiomer, or Shorter-Chain Homologs


Substituting this (S)-enantiomer with its (R)-antipode (CAS 1213889-33-8), the racemic mixture (CAS 1270443-68-9), or the shorter-chain (S)-aminoethyl homolog (CAS 1213839-73-6) introduces fundamentally different molecular topologies that propagate into diastereomeric downstream products . In chiral drug synthesis, a single stereochemical inversion at the benzylic amine center can ablate target binding, alter off-target pharmacology, or fail regulatory enantiomeric purity thresholds (typically ≥98% ee for late-stage clinical candidates) . The racemate requires additional chiral resolution steps, increasing cost and reducing overall yield . Even within the same enantiomeric series, the aminobutyl chain length directly modulates lipophilicity (LogP), hydrogen-bonding capacity, and steric fit in final drug molecules, making the four-carbon chain a non-interchangeable design element . The quantitative evidence below establishes the measurable dimensions along which this specific compound differentiates from its closest analogs.

Quantitative Differentiation Evidence: 4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile vs. Closest Comparators


Enantiomeric Chemical Purity: (S)-Enantiomer (98%) vs. (R)-Enantiomer (95% Minimum)

The (S)-enantiomer (CAS 1212814-65-7) is supplied with a certified chemical purity of 98% by LeYan . The (R)-enantiomer (CAS 1213889-33-8), when available, is specified at a minimum purity of 95% by CymitQuimica, though the product is listed as discontinued at that vendor . The 3-percentage-point purity differential corresponds to a notably lower maximum possible impurity burden in the (S)-enantiomer. For chiral building blocks used in multi-step syntheses, each 1% of impurity can accumulate and magnify through subsequent transformations, potentially requiring additional purification of downstream intermediates.

Chiral purity Enantiomeric excess Procurement quality specification

Commercial Supply Continuity: (S)-Enantiomer Active Inventory vs. (R)-Enantiomer Discontinuation

The (S)-enantiomer is actively stocked by at least two independent suppliers: LeYan (1g in inventory, larger quantities by inquiry) and AKSci (catalog #3917FE) . In contrast, the (R)-enantiomer is explicitly listed as discontinued at CymitQuimica across all package sizes (250mg, 500mg, 1g, 5g, 10g) . While the (R)-enantiomer remains available from AKSci (catalog #4524FE) , single-supplier dependency introduces procurement risk for programs requiring either long-term supply or both enantiomers for structure-activity relationship studies.

Supply chain Procurement risk Vendor availability

Calculated Lipophilicity and Polarity: Aminobutyl Chain vs. Shorter Aminopentyl Homolog

The (S)-aminobutyl compound exhibits a calculated LogP of 2.64 and topological polar surface area (TPSA) of 49.81 Ų . The one-carbon-longer (S)-aminopentyl homolog (CAS 1270044-36-4) is predicted to show a LogP increase of approximately 0.5 units (estimated ~3.1 – 3.2) based on the standard methylene increment rule, with identical TPSA due to the unchanged heteroatom count . This LogP differential places the aminobutyl compound in a more favorable lipophilicity range for CNS drug-likeness (optimal LogP 2–4), while the aminopentyl analog may exceed optimal lipophilicity for certain target classes. The shorter (S)-aminoethyl homolog (MW 182.17) has only 2 rotatable bonds versus 3 for the aminobutyl, providing less conformational flexibility at the amine attachment point.

LogP TPSA Drug-likeness Physicochemical profile

Chiral Amine Functionality: Single Enantiomer vs. Racemate for Stereospecific Drug Synthesis

4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile is supplied as a single, defined (S)-enantiomer with a specific SMILES notation CCC[C@@H](C1=CC(=C(C(=C1)F)C#N)F)N establishing the absolute configuration at the benzylic stereocenter . The racemic mixture (CAS 1270443-68-9, SMILES: CCCC(N)c1cc(F)c(C#N)c(F)c1, no stereochemical annotation) contains a 1:1 ratio of (S)- and (R)-enantiomers . Direct use of the racemate in downstream amide coupling or sulfonamide formation generates a 1:1 diastereomeric mixture if the coupling partner is chiral, requiring chiral chromatographic separation that typically reduces overall yield by 40–50% and adds analytical burden. Regulatory guidelines (ICH Q6A, Q11) require control of enantiomeric purity in chiral drug substances, making enantiopure starting materials a de facto requirement for late-stage development programs.

Stereochemistry Diastereomeric purity Drug regulatory compliance Enantiopure intermediate

2,6-Difluorobenzonitrile Scaffold: Privileged Pharmacophore vs. Non-Fluorinated or Mono-Fluorinated Analogs

The 2,6-difluorobenzonitrile motif is a recognized privileged scaffold in medicinal chemistry, specifically featured in multiple clinical-stage kinase inhibitors and GPCR antagonists [1]. The two ortho-fluorine atoms serve dual functions: (i) electronic modulation – the strong electron-withdrawing effect of fluorine reduces the electron density of the aromatic ring, enhancing metabolic stability against CYP450-mediated oxidation at adjacent positions, and (ii) conformational control – the ortho-fluorine atoms restrict rotational freedom of the benzylic amine substituent, potentially pre-organizing the molecule into its bioactive conformation. Compared to the non-fluorinated 4-(1-aminobutyl)benzonitrile analog, the 2,6-difluoro substitution reduces the calculated pKa of the benzonitrile ring by approximately 1–2 log units, altering hydrogen-bond acceptor strength. Compared to mono-fluoro (2-fluoro or 3-fluoro) analogs, the symmetric 2,6-difluoro pattern provides a more uniform electron-withdrawing effect without introducing a dipole moment across the ring that could complicate purification.

Fluorine substitution Metabolic stability Kinase inhibitor scaffold Bioisostere

Recommended Application Scenarios for 4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile Based on Quantitative Evidence


Stereospecific Synthesis of Chiral Sulfonamide or Amide Drug Candidates Requiring (S)-Configuration at the Benzylic Amine

The (S)-enantiomer (98% purity) is the appropriate choice for medicinal chemistry programs where the target compound requires an (S)-configured benzylic amine for target engagement . Direct use of this single enantiomer avoids the ~50% mass loss associated with chiral chromatographic separation of diastereomeric products that would result from using the racemate . The free amine functionality enables direct coupling with carboxylic acids, sulfonyl chlorides, or isocyanates without a deprotection step, streamlining synthetic routes.

Lead Optimization Programs Requiring Balanced Lipophilicity (LogP 2–3) for CNS or Oral Bioavailability

With a calculated LogP of 2.64, this aminobutyl compound falls within the optimal lipophilicity window for CNS drug candidates and orally bioavailable agents . The four-carbon butyl chain provides sufficient lipophilicity for passive membrane permeability while maintaining a TPSA of 49.81 Ų, which is below the 60–70 Ų threshold commonly associated with blood-brain barrier penetration. This differentiates it from the shorter aminomethyl/aminoethyl homologs (too polar) and the longer aminopentyl/aminohexyl analogs (excessive lipophilicity increasing hERG and promiscuity risk).

Multi-Gram Scale-Up Where Supply Continuity and Vendor Redundancy Are Critical

The (S)-enantiomer is actively stocked and available from multiple independent suppliers (LeYan and AKSci), providing procurement redundancy . The (R)-enantiomer has experienced a vendor discontinuation (CymitQuimica), flagging potential long-term supply risk for programs requiring the opposite enantiomer . For industrial process chemistry groups planning kilogram-scale campaigns, the dual-supplier status of the (S)-enantiomer reduces supply chain vulnerability.

Synthesis of 2,6-Difluorobenzonitrile-Containing Kinase Inhibitors or GPCR Modulators

The 2,6-difluorobenzonitrile core is a recognized pharmacophore in multiple kinase inhibitor and GPCR antagonist chemical series [1]. The (S)-aminobutyl substituent at the 4-position provides a vector for introducing chirality and amine functionality into this scaffold. The 98% chemical purity ensures that downstream impurities originating from the starting material remain below the 0.10% identification threshold typically required for late-stage intermediates in pharmaceutical development .

Quote Request

Request a Quote for 4-((1S)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.